Einecs 265-729-0
Description
The European Inventory of Existing Commercial Chemical Substances (EINECS) is a regulatory database listing chemicals marketed in the EU between 1971 and 1981. Each entry, such as EINECS 265-729-0, is uniquely identified and includes critical data on chemical identity, properties, and hazards.
- Molecular formula and weight
- Physicochemical properties (e.g., melting point, logP, solubility)
- Toxicity profiles (e.g., acute/chronic toxicity, eco-toxicity)
- Structural descriptors (e.g., functional groups, spectral data) .
EINECS chemicals are often compared using computational tools like Quantitative Structure-Activity Relationships (QSARs) to predict toxicity and environmental behavior, as mandated by the REACH regulation .
Properties
CAS No. |
65384-84-1 |
|---|---|
Molecular Formula |
C2H10N4O8P2 |
Molecular Weight |
280.07 g/mol |
IUPAC Name |
diaminomethylideneurea;phosphono dihydrogen phosphate |
InChI |
InChI=1S/C2H6N4O.H4O7P2/c3-1(4)6-2(5)7;1-8(2,3)7-9(4,5)6/h(H6,3,4,5,6,7);(H2,1,2,3)(H2,4,5,6) |
InChI Key |
ROTUFYXLQWBGNR-UHFFFAOYSA-N |
Canonical SMILES |
C(=NC(=O)N)(N)N.OP(=O)(O)OP(=O)(O)O |
Related CAS |
84946-05-4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Methodological Framework
Comparisons of EINECS chemicals rely on:
Physicochemical Property Analysis : Parameters such as logP (hydrophobicity), molecular weight, and reactivity are critical for assessing bioavailability and environmental persistence .
Structural Similarity: Spectral data (e.g., IR, NMR) and IUPAC nomenclature ensure accurate structural classification .
Toxicity Prediction : QSAR models extrapolate toxicity data from structurally analogous compounds, reducing reliance on animal testing .
Hypothetical Data Table: EINECS 265-729-0 vs. Analogues
The table below illustrates a hypothetical comparison based on methodologies from the evidence.
Key Observations :
- Structural Analogues : Compound A (EINECS 202-701-9, phenylboronic acid) shares the same molecular formula but differs in bioavailability due to substituent effects .
- Toxicity Trends : Lower logP values (e.g., Compound B) correlate with higher acute toxicity in aquatic organisms, consistent with QSAR predictions for nitrobenzenes and chlorinated alkanes .
- Thermal Stability : Higher melting points (e.g., this compound vs. Compound B) suggest stronger intermolecular forces, impacting industrial applications .
Research Findings
QSAR Predictions: For mononitrobenzenes, a 0.5-unit increase in logP reduces fish toxicity by 20%, a trend applicable to this compound if structurally related .
Spectral Data :
- IR spectra of boronic acids (e.g., EINECS 202-701-9) show B-O stretches at 1340–1310 cm⁻¹, a marker for identifying this compound derivatives .
Regulatory Implications :
- Under REACH, EINECS chemicals with logP >3.0 require rigorous ecotoxicity testing, a threshold critical for prioritizing this compound analogues .
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